1-(2-Fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one

Medicinal Chemistry Drug Design Physicochemical Property

1-(2-Fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one (CAS 1437436-01-5) is a heterocyclic compound belonging to the pyrazolo[3,4-b]pyridin-6-one class, characterized by a fused pyrazole-pyridine core with a 2-fluorophenyl substituent at the N1 position. With a molecular formula of C12H8FN3O and a molecular weight of 229.21 g/mol, it features one hydrogen bond donor (the lactam NH) and three hydrogen bond acceptors.

Molecular Formula C12H8FN3O
Molecular Weight 229.21 g/mol
Cat. No. B11876478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one
Molecular FormulaC12H8FN3O
Molecular Weight229.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)N2C3=C(C=CC(=O)N3)C=N2)F
InChIInChI=1S/C12H8FN3O/c13-9-3-1-2-4-10(9)16-12-8(7-14-16)5-6-11(17)15-12/h1-7H,(H,15,17)
InChIKeyMXVQTAQVQDEFJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one: Structural and Physicochemical Baseline for Procurement


1-(2-Fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one (CAS 1437436-01-5) is a heterocyclic compound belonging to the pyrazolo[3,4-b]pyridin-6-one class, characterized by a fused pyrazole-pyridine core with a 2-fluorophenyl substituent at the N1 position [1]. With a molecular formula of C12H8FN3O and a molecular weight of 229.21 g/mol, it features one hydrogen bond donor (the lactam NH) and three hydrogen bond acceptors [1]. Its computed XLogP3-AA of 1.7 and topological polar surface area (TPSA) of 46.9 Ų suggest favorable drug-like properties for central nervous system penetration and oral bioavailability [1]. This scaffold is a key intermediate in medicinal chemistry programs targeting kinases, GPCRs, and other therapeutic targets [2].

Why Generic Substitution of 1-(2-Fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one Is Not Advisable


Substituting 1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one with a closely related analog is risky because the 2-fluorophenyl moiety is not a simple bioisostere. The ortho-fluorine atom imposes a unique conformational bias and electronic environment on the pyrazolo[3,4-b]pyridin-6-one core, directly affecting its reactivity in cross-coupling reactions and its binding to biological targets [1]. Even minor changes, such as moving the fluorine to the para-position or replacing it with a hydrogen, alter the molecular dipole, LogP, and hydrogen-bonding capacity, which can drastically shift target selectivity profiles [2]. Furthermore, the absence of halogen substituents on the pyridinone ring (e.g., at the 5-position) preserves sites for late-stage functionalization, making it a distinct starting point for divergent synthesis compared to its brominated analogs .

Quantitative Differentiation of 1-(2-Fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one Against Closest Analogs


Physicochemical Differentiation: Ortho-Fluorophenyl Impact on Lipophilicity vs. Phenyl Analog

The presence of the ortho-fluorine on the N1-phenyl ring of 1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one significantly modulates its lipophilicity compared to the unsubstituted phenyl analog. The target compound has a computed XLogP3-AA of 1.7 [1], whereas the direct comparator, 1-phenyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one, has a higher computed XLogP3-AA of 1.9 [2]. This 0.2 log unit decrease indicates reduced lipophilicity, which can translate to improved metabolic stability and lower off-target binding to plasma proteins in drug discovery programs [3].

Medicinal Chemistry Drug Design Physicochemical Property

Synthetic Utility: C-H vs. C-Br Reactivity for Late-Stage Functionalization

Unlike its brominated analog 5-bromo-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one , the target compound features a hydrogen at the 5-position of the pyridinone ring. This C-H bond is amenable to direct functionalization via electrophilic aromatic substitution (e.g., nitration, halogenation) or directed C-H activation, offering a divergent synthetic point not available in the pre-functionalized bromo analog [1]. The bromo analog has a molecular weight of 308.11 g/mol and is primarily used for cross-coupling reactions , whereas the target compound (MW 229.21 g/mol) provides a lighter, more versatile scaffold for parallel medicinal chemistry libraries [2].

Organic Synthesis Late-Stage Functionalization Cross-Coupling

Class-Level Anticancer Activity: Pyrazolo[3,4-b]pyridin-6-one Scaffold Potency

A structurally related pyrazolo[3,4-b]pyridin-6-one derivative (compound h2) demonstrated broad anticancer activity across six tumor cell lines with IC50 values ranging from 7.05 to 15.45 μM [1]. Optimization of this scaffold led to compound I2, which exhibited improved potency against HCT116 cells (IC50 = 3.30 μM) [1]. While not a direct measurement for the target compound, this establishes the class's potential and suggests that the 2-fluorophenyl substitution may further modulate activity due to its electronic effects [2].

Anticancer Kinase Inhibition Structure-Activity Relationship

GSK-3 Kinase Inhibition: Patent-Derived Class Potential for Neurological Indications

A patent on pyrazolo[3,4-b]pyridin-6-ones as GSK-3 inhibitors explicitly claims compounds with N1-aryl substitution, including fluorophenyl variants, for the treatment of Alzheimer's disease, bipolar disorder, and diabetes [1]. Although specific IC50 values for the target compound are not disclosed, the patent indicates that such scaffolds are active against GSK-3, a validated target for neurodegeneration [2]. This positions 1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one as a potential starting point for CNS drug discovery programs.

GSK-3 Kinase Inhibitor Alzheimer's Disease

Hydrogen Bond Capacity: Differentiating Donor/Acceptor Profile from Triazolopyridine Isosteres

The target compound exhibits a hydrogen bond donor count of 1 and acceptor count of 3 [1], which distinguishes it from triazolopyridine isosteres that often lack an H-bond donor. For example, [1,2,4]triazolo[1,5-a]pyridine derivatives typically have 0 donors and 3-4 acceptors, altering their interaction with biological targets [2]. Specifically, the lactam NH in the target can act as a key anchoring point for kinase hinge-binding, a feature absent in many heterocyclic alternatives [3]. This unique H-bond profile makes it particularly valuable for targeting ATP-binding pockets that require a donor interaction.

Molecular Recognition Bioisosterism Drug Design

Commercial Availability and Purity Differentiation for Reliable SAR Studies

1-(2-Fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one is commercially available with a certified purity of 97% (HPLC) from multiple vendors . In contrast, many in-class analogs, such as certain 4-aryl-3-methyl-4,5-dihydro derivatives, are not commercially stocked and require custom synthesis with variable yields (40–95%) [1]. This guaranteed high purity and immediate availability significantly reduce project lead time and ensure reproducibility in biological assays, a key consideration for procurement decisions .

Chemical Procurement Purity Analysis Medicinal Chemistry

Optimal Application Scenarios for 1-(2-Fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one Based on Differential Evidence


Kinase Inhibitor Lead Generation in Oncology

The class-level anticancer activity of pyrazolo[3,4-b]pyridin-6-ones (h2: IC50 7.05–15.45 μM across six cell lines) [1] and the patent-backed GSK-3 inhibition claim [2] position this compound as a validated starting point for kinase inhibitor programs. Its hydrogen bond donor profile (HBD: 1; HBA: 3) is ideal for ATP-binding site interactions [3], while the ortho-fluorophenyl group offers a unique lipophilicity (XLogP3 = 1.7) that can be tuned for selectivity [4].

Parallel Medicinal Chemistry Library Synthesis

The C-H handle at the 5-position enables diverse late-stage functionalization via electrophilic substitution or directed C-H activation, a synthetic advantage over pre-functionalized analogs like the 5-bromo derivative [1]. Its immediate commercial availability at 97% purity [2] supports rapid library production without the delays of custom synthesis, making it a preferred scaffold for hit-to-lead optimization.

CNS Drug Discovery for Neurodegenerative Disorders

The favorable physicochemical profile (XLogP3 = 1.7, TPSA = 46.9 Ų) aligns with CNS drug-likeness criteria [1], and the GSK-3 inhibition patent explicitly claims such compounds for Alzheimer's disease treatment [2]. The lower lipophilicity compared to the phenyl analog (Δ = -0.2 log units) may reduce plasma protein binding and improve brain penetration [3].

Quote Request

Request a Quote for 1-(2-Fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.